molecular formula C8H6N4O B2838438 4-(Pyrazin-2-yl)pyrimidin-2-ol CAS No. 1865421-59-5

4-(Pyrazin-2-yl)pyrimidin-2-ol

Cat. No.: B2838438
CAS No.: 1865421-59-5
M. Wt: 174.163
InChI Key: BVXYMTKEEZLJNG-UHFFFAOYSA-N
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Description

4-(Pyrazin-2-yl)pyrimidin-2-ol is a heterocyclic compound that features both pyrazine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrazin-2-yl)pyrimidin-2-ol typically involves the reaction of pyrazine derivatives with pyrimidine precursors under specific conditions. One common method involves the condensation of 2-aminopyrazine with a suitable pyrimidine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Pyrazin-2-yl)pyrimidin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazin-2-ylpyrimidine-2-one, while reduction could produce 4-(pyrazin-2-yl)pyrimidin-2-amine .

Scientific Research Applications

4-(Pyrazin-2-yl)pyrimidin-2-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyrazin-2-yl)pyrimidin-2-ol stands out due to its unique combination of pyrazine and pyrimidine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of novel therapeutic agents and materials with specific functionalities .

Properties

IUPAC Name

6-pyrazin-2-yl-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c13-8-11-2-1-6(12-8)7-5-9-3-4-10-7/h1-5H,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXYMTKEEZLJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=CC=NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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